molecular formula C30H30IN3O6 B8266701 5-Iodo-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine

5-Iodo-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine

Cat. No. B8266701
M. Wt: 655.5 g/mol
InChI Key: DTWXKOLVMMYMNK-OYUWMTPXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Iodo-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine is a useful research compound. Its molecular formula is C30H30IN3O6 and its molecular weight is 655.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Iodo-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Iodo-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

DNA Three-Way Junction Stabilization

5-Iodo-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine plays a significant role in DNA three-way junction (TWJ) stabilization. When used in α-oligonucleotide synthesis, it stabilizes the DNA TWJ, especially when inserted at the junction region. This stabilization can be critical in understanding DNA structures and interactions (Khattab & Pedersen, 1998).

Large-Scale Synthesis for Oligonucleotide Therapeutics

The compound is vital in the large-scale synthesis of oligonucleotides used in therapeutics. An efficient process for its synthesis has been developed, which is both cost-effective and scalable, making it essential for routine use in oligonucleotide-based therapies (Ross, Han, & Ravikumar, 2006).

Oligonucleotide Labelling

It is also used in oligonucleotide labeling studies. The compound provides an efficient and rapid method for preparing modified nucleosides, which are valuable in various research applications, especially in labeling oligonucleotides for experimental studies (CruickshankKenneth & StockwellDaniel, 1988).

Insertion into DNA Structures

The compound has been used to study the insertion of modified nucleotides into DNA structures. This is particularly useful in understanding how modifications in nucleotides can affect the stability and overall behavior of DNA, such as in duplexes and triplexes (Abdel-Rahman, Ali, & Pedersen, 1996).

Synthesis of Phosphorothioamidites

In the synthesis of phosphorothioamidites, this compound is utilized for the development of novel oligodeoxynucleotides. These are crucial for studies that require large-scale syntheses, such as mechanistic studies in molecular biology (Sabbagh et al., 2004).

Development of Antisense Oligodeoxynucleotides

The compound is used in the design and synthesis of antisense oligodeoxynucleotides. These are modified at deoxycytidine and are pivotal in screening for efficient antisense drugs, contributing significantly to therapeutic research (Ling, 2007).

Kinetics and Mechanism Studies

It's also important in studies related to the kinetics and mechanisms of chemical reactions, like detritylation, in nucleotides. Such studies are fundamental in understanding the chemical behaviors of nucleotides in various conditions, which is crucial for both synthetic and analytical purposes (Russell et al., 2009).

properties

IUPAC Name

4-amino-1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30IN3O6/c1-37-22-12-8-20(9-13-22)30(19-6-4-3-5-7-19,21-10-14-23(38-2)15-11-21)39-18-26-25(35)16-27(40-26)34-17-24(31)28(32)33-29(34)36/h3-15,17,25-27,35H,16,18H2,1-2H3,(H2,32,33,36)/t25-,26+,27+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTWXKOLVMMYMNK-OYUWMTPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=C(C(=NC5=O)N)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=C(C(=NC5=O)N)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30IN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

655.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1-((2R,4S,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodopyrimidin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Iodo-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine
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5-Iodo-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine
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5-Iodo-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine
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5-Iodo-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine
Reactant of Route 5
5-Iodo-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine
Reactant of Route 6
5-Iodo-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.